
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a nitrophenyl group, and a phenyl group attached to a tetrazolium core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or azides in the presence of catalysts like zinc chloride or copper sulfate.
Introduction of Functional Groups: The iodophenyl, nitrophenyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require conditions such as the presence of Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene.
Final Assembly: The final step involves the coupling of the functionalized tetrazole with the chloride ion to form the desired compound. This step may require the use of reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives replacing the nitro group.
Substitution: Substituted products with new functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the nitrophenyl group may undergo reduction to form reactive intermediates that interact with cellular components, while the iodophenyl group can participate in halogen bonding with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Fluorophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
The uniqueness of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride lies in the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in specific interactions, making this compound particularly valuable in applications requiring precise molecular recognition.
Eigenschaften
CAS-Nummer |
55527-50-9 |
|---|---|
Molekularformel |
C19H15ClIN5O2 |
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
2-(4-iodophenyl)-3-(2-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14IN5O2.ClH/c20-15-10-12-16(13-11-15)23-21-19(14-6-2-1-3-7-14)22-24(23)17-8-4-5-9-18(17)25(26)27;/h1-13H,(H,21,22);1H |
InChI-Schlüssel |
GRQJYSUSNRXIGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)I)C4=CC=CC=C4[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
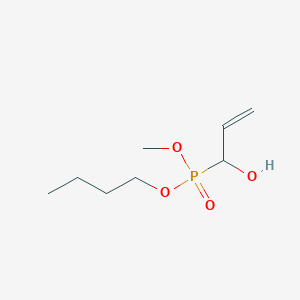
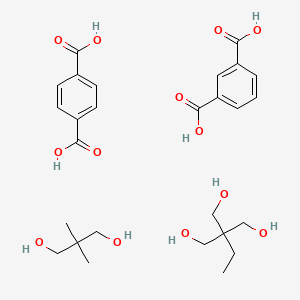
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
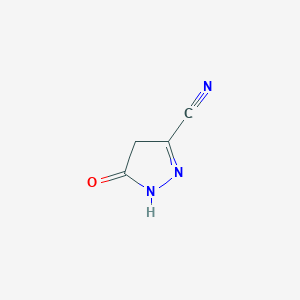
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
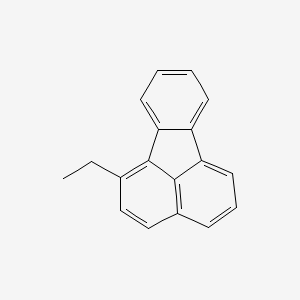
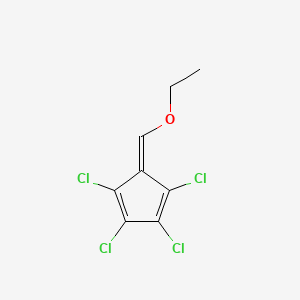
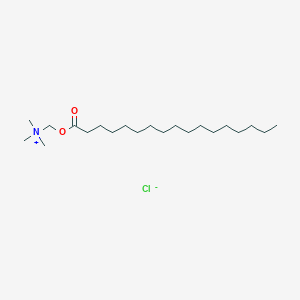
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)
